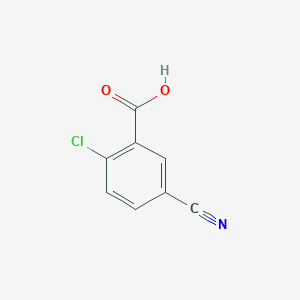

2-Chloro-5-cyanobenzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-chloro-5-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNRJPYVSBAJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557344 | |

| Record name | 2-Chloro-5-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89891-83-8 | |

| Record name | 2-Chloro-5-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-cyanobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Chloro 5 Cyanobenzoic Acid

Synthetic Routes to 2-Chloro-5-cyanobenzoic Acid

The selection of a synthetic route depends on factors such as the availability of starting materials, desired purity, and scalability for industrial production.

Direct synthesis aims to introduce the necessary functional groups in a minimum number of steps. One such approach involves the selective chlorination of a pre-existing cyanobenzoic acid.

A notable direct synthesis method is the electrophilic aromatic substitution of 5-cyanobenzoic acid. vulcanchem.com In this process, 5-cyanobenzoic acid is treated with a chlorinating agent, such as chlorine gas (Cl₂), in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃). vulcanchem.com The reaction conditions, including temperature, reaction time, and catalyst concentration, must be precisely controlled to ensure the chlorine atom is selectively introduced at the ortho-position (position 2) relative to the carboxylic acid group. vulcanchem.com

Multi-step syntheses provide a more versatile approach, starting from readily available precursors and sequentially modifying the molecule. A prominent strategy involves the functional group interconversion on a halogenated benzoic acid framework, starting typically with o-chlorobenzoic acid. google.comgoogle.com

The most common starting material for the multi-step synthesis of this compound is o-chlorobenzoic acid. google.comgoogle.compatsnap.com This compound is subjected to a series of reactions, including nitration and reduction, to introduce the necessary functional groups that will ultimately lead to the target molecule. google.compatsnap.com The synthesis proceeds through key intermediates, namely 2-chloro-5-nitrobenzoic acid and 2-chloro-5-aminobenzoic acid.

This pathway hinges on the initial nitration of a chlorobenzoic acid, followed by the chemical reduction of the introduced nitro group to an amine. This amine then serves as a precursor to the cyano group via a Sandmeyer-type reaction.

Multi-step Synthesis Strategies

Conversion from Related Halogenated or Nitrated Benzoic Acids

Nitration of o-chlorobenzoic acid to 2-chloro-5-nitrobenzoic acid as an intermediate

The first critical step in this multi-step sequence is the nitration of o-chlorobenzoic acid. This reaction is typically performed by treating o-chlorobenzoic acid with a nitrating agent, which is a mixture of concentrated nitric acid and concentrated sulfuric acid. guidechem.comprepchem.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene (B151609) ring.

The reaction temperature is a crucial parameter that must be carefully controlled, generally kept low (between 0°C and 40°C) to prevent over-nitration and control the regioselectivity. google.compatsnap.com This electrophilic aromatic substitution primarily yields the desired 2-chloro-5-nitrobenzoic acid, but it also produces the isomeric byproduct, 2-chloro-3-nitrobenzoic acid. google.comguidechem.com The crude product containing both isomers is often precipitated by pouring the reaction mixture into ice water. prepchem.com Purification is then necessary to isolate the 2-chloro-5-nitrobenzoic acid. guidechem.com

Table 1: Nitration Conditions for o-Chlorobenzoic Acid

| Reactants | Temperature | Duration | Observations | Yield | Reference |

|---|---|---|---|---|---|

| o-chlorobenzoic acid, conc. H₂SO₄, conc. HNO₃ | 30°C - 40°C | >2 hours | Forms 2-chloro-3-nitrobenzoic acid isomer as byproduct. | >85% | google.compatsnap.com |

| o-chlorobenzoic acid, 100% H₂SO₄, 80% HNO₃ | <0°C | ~1 hour reaction, 10-12 hours at room temp. | Mixture heated to 60°C before pouring onto ice. | 92% (theoretical) | prepchem.com |

| o-chlorobenzoic acid, conc. H₂SO₄, mixed acid (HNO₃/H₂SO₄) | 0°C - 5°C | 2 hours addition, 5 hours agitation. | Slurry forms during reaction. | 70% (of subsequent amine) | google.com |

Conversion of 2-chloro-5-nitrobenzoic acid to 2-chloro-5-aminobenzoic acid

Following nitration and purification, the intermediate 2-chloro-5-nitrobenzoic acid undergoes a reduction reaction to convert the nitro group (-NO₂) into an amino group (-NH₂), yielding 2-chloro-5-aminobenzoic acid. google.com This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents.

Historical methods employed zinc and hydrochloric acid for this reduction. google.com More contemporary and industrially common methods use iron powder in an acidic or neutral medium (e.g., with ammonium (B1175870) chloride) or catalytic hydrogenation. google.compatsnap.com For instance, the reduction can be carried out by heating 2-chloro-5-nitrobenzoic acid with iron powder and ammonium chloride in an ethanol-water solvent mixture. patsnap.com Alternatively, catalytic hydrogenation using catalysts like Raney nickel under a hydrogen atmosphere is also an effective method. chemicalbook.com After the reduction is complete, the resulting 2-chloro-5-aminobenzoic acid is isolated and purified. google.compatsnap.com

Table 2: Reduction Methods for 2-chloro-5-nitrobenzoic acid

| Reducing Agent(s) | Solvent/Medium | Conditions | Yield | Reference |

|---|---|---|---|---|

| Iron powder, Ammonium chloride | Ethanol, Water | Reflux (78-80°C) for 5 hours | 95.1% | patsnap.com |

| Iron | Aqueous alkaline solution followed by acidification | Reduction at 95°-100°C, then pH adjustment to 2.8-3.2 | 70% (from o-chlorobenzoic acid) | google.com |

| Raney Nickel, Hydrogen gas | Ethanol | Stirred overnight at room temperature | 96% | chemicalbook.com |

The synthesis of this compound from this amino intermediate is then completed via a Sandmeyer reaction, where the amino group is converted to a diazonium salt and subsequently displaced by a cyanide group, typically using a copper(I) cyanide reagent. google.com

Cyanation of 2-amino-5-halobenzoic acid derivatives using Sandmeyer-type reactions

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of aryl amines into a wide array of functional groups via diazonium salts. wikipedia.org In the synthesis of this compound, a key step can involve the cyanation of a 2-amino-5-halobenzoic acid derivative. This process is a classic example of a Sandmeyer-type reaction, where the amino group is transformed into a cyano group. wikipedia.org

The reaction begins with the diazotization of the amino group on the benzoic acid derivative. This is typically achieved by treating the starting material, such as 2-chloro-5-aminobenzoic acid, with a solution of sodium nitrite (B80452) in the presence of a strong acid, like sulfuric acid, at low temperatures (0-10°C). echemi.compatsnap.com This forms a diazonium salt intermediate.

Following diazotization, the diazonium salt is treated with a cyanide source, commonly copper(I) cyanide (CuCN), to introduce the cyano group onto the aromatic ring. wikipedia.org This step proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org The reaction's success can be influenced by factors such as temperature and pH. scirp.orgscirp.org For instance, careful control of these parameters is crucial for achieving high yields and minimizing the formation of byproducts. scirp.orgscirp.org

One documented procedure involves adding 2-chloro-5-aminobenzoic acid to an aqueous solution of sulfuric acid, followed by the dropwise addition of a sodium nitrite solution. patsnap.com After the diazotization is complete, the reaction mixture is cooled, and a solution of potassium iodide is added, leading to the formation of 2-chloro-5-iodobenzoic acid. echemi.compatsnap.com This iodo-intermediate can then be converted to the final product.

Synthesis via 2-chloro-5-iodobenzoic acid intermediates

A significant pathway to this compound involves the use of 2-chloro-5-iodobenzoic acid as a key intermediate. This multi-step synthesis offers a versatile route starting from readily available materials. patsnap.compatsnap.com

The synthesis often commences with the iodination of methyl anthranilate. patsnap.compatsnap.com In a typical procedure, methyl anthranilate is reacted with an iodine compound to yield ethyl 2-amino-5-iodobenzoate. patsnap.com One method involves treating methyl anthranilate with potassium iodide and potassium iodate (B108269) in an aqueous solution. patsnap.com Dichloromethane and glacial acetic acid are then added to the reaction mixture. patsnap.com The temperature is carefully controlled during the addition to manage the exothermic nature of the reaction. patsnap.com

| Reactant | Reagents | Conditions | Product | Reference |

| Methyl anthranilate | Potassium iodide, Potassium iodate, Dichloromethane, Glacial acetic acid | Controlled temperature below 45°C, then heated to 50-55°C | Ethyl 2-amino-5-iodobenzoate | patsnap.compatsnap.com |

The resulting ethyl 2-amino-5-iodobenzoate then undergoes a classic Sandmeyer reaction to replace the amino group with a chlorine atom. patsnap.compatsnap.comsmolecule.com This transformation yields ethyl 2-chloro-5-iodobenzoate. The process involves diazotization of the amino group followed by treatment with a chloride source, often in the presence of a copper catalyst. nih.gov

The final step in forming the key intermediate is the hydrolysis of the ester group in ethyl 2-chloro-5-iodobenzoate. This is typically achieved through alkaline hydrolysis, for example, by heating with sodium hydroxide (B78521) in ethanol. patsnap.com The reaction mixture is heated for a few hours, after which acidification precipitates the desired 2-chloro-5-iodobenzoic acid.

| Reactant | Reagents | Conditions | Product | Reference |

| Ethyl 2-chloro-5-iodobenzoate | Sodium hydroxide, Ethanol | 70–80°C, 2–4 hours | 2-chloro-5-iodobenzoic acid |

An alternative, more direct route to 2-chloro-5-iodobenzoic acid starts from 2-chlorobenzoic acid. chemicalbook.comgoogle.comwipo.int This method involves the iodination of 2-chlorobenzoic acid using iodine and an oxidizing agent, such as ammonium persulfate, in a solvent like acetic acid. chemicalbook.comvulcanchem.com Concentrated sulfuric acid is added to the mixture, and the reaction is heated. chemicalbook.com After the reaction is complete, the product is precipitated by adding water and then purified. chemicalbook.com A patent describes this process yielding the product with a purity of over 99.8%. google.comwipo.int

| Reactant | Reagents | Conditions | Product | Reference |

| 2-Chlorobenzoic acid | Iodine, Ammonium persulfate, Acetic acid, Sulfuric acid | Heated to 80-85°C for 3 hours | 2-Chloro-5-iodobenzoic acid | chemicalbook.com |

Emerging and Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable chemical processes. ijpsjournal.com This trend extends to the synthesis of fine chemicals like this compound. Green chemistry principles, such as the use of less hazardous reagents, renewable feedstocks, and energy-efficient methods, are being explored. ijpsjournal.commdpi.com

One area of interest is the use of biocatalysis and enzymatic reactions, which can offer high selectivity and operate under mild, aqueous conditions. ijpsjournal.com While specific applications to this compound synthesis are not yet widely reported, the principles are applicable. For example, the use of enzymes for hydrolysis or other transformations could reduce reliance on harsh chemicals and high temperatures. ijpsjournal.com

Another promising green approach is the use of electrochemical methods. researchgate.netmdpi.com Electrosynthesis can reduce the need for chemical oxidizing and reducing agents, thereby minimizing waste. researchgate.netmdpi.com For instance, research has shown the feasibility of electrocarboxylation to synthesize cyanobenzoic acid derivatives by valorizing CO2, a greenhouse gas. researchgate.netmdpi.com This approach combines "green technology" (electrochemistry) with "green solvents" (ionic liquids) to create a more sustainable synthetic route. researchgate.netmdpi.com

Furthermore, the development of syntheses that avoid the use of organic solvents, or replace them with water or other benign alternatives, is a key goal of green chemistry. scirp.orgscirp.orgmdpi.com Research into Sandmeyer reactions has demonstrated that good conversions can be achieved at mild conditions with biodegradable reagents and without the use of organic solvents. scirp.orgscirp.org These advancements pave the way for cleaner and more sustainable production methods for complex aromatic compounds.

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of the synthetic transformations leading to this compound is crucial for optimizing reaction conditions and improving yields. These investigations often involve studying reaction intermediates, analyzing reaction kinetics, and exploring the role of catalysts.

The identification of reaction intermediates provides insight into the step-by-step process of bond formation and cleavage. In the synthesis of related cyanobenzoic acids, the formation of a benzyne-3-carboxylate intermediate has been proposed. acs.orgnih.gov This highly reactive species is thought to form at low temperatures from a halobenzoate upon treatment with a strong base like lithium diisopropylamide (LDA). acs.orgnih.gov

In the context of nucleophilic aromatic substitution reactions on the this compound scaffold, the formation of a Meisenheimer complex is a key intermediate. vulcanchem.com This complex is a resonance-stabilized anionic intermediate formed by the addition of a nucleophile to the aromatic ring. The electron-withdrawing cyano group plays a significant role in stabilizing this intermediate, thereby facilitating the substitution of the chlorine atom. vulcanchem.com

Table 1: Key Intermediates in Related Synthetic Transformations

| Intermediate | Reaction Type | Description |

| Benzyne-3-carboxylate | Elimination-Addition | A highly reactive aryne formed from a halobenzoate under strong basic conditions. acs.orgnih.gov |

| Meisenheimer Complex | Nucleophilic Aromatic Substitution | A resonance-stabilized anionic intermediate formed by the addition of a nucleophile to the aromatic ring. vulcanchem.com |

| Diazonium Salt | Sandmeyer Reaction | An intermediate formed by the reaction of an amino group with nitrous acid, which is then displaced by a cyano group. |

This table is generated based on data from related reactions and provides a conceptual framework for potential intermediates in the synthesis of this compound.

Kinetic studies are essential for determining the rate-limiting steps of a reaction and understanding how different factors, such as temperature and concentration, affect the reaction rate. For copper-catalyzed oxidations, which can be relevant in certain synthetic pathways, kinetic studies have indicated that the deprotonation of the substrate can be the rate-limiting step. nih.gov

In the study of complex formation involving metal ions and organic ligands, which is pertinent to catalytic cycles, the effect of temperature on the reaction rate provides valuable thermodynamic parameters. For instance, studies on the formation of Fe(II) and Cu(II) complexes with nicotinic acid hydrazide showed that the reaction rate increases with temperature, and the activation energies suggest an associative mechanism. researchgate.net While not directly on this compound, these studies offer a model for how kinetic analysis of catalytic steps can be approached.

Table 2: Hypothetical Kinetic Parameters for a Key Synthetic Step

| Parameter | Value | Significance |

| Rate Constant (k) | Varies with temperature | Determines the speed of the reaction. |

| Activation Energy (Ea) | Typically in kJ/mol | The minimum energy required for a reaction to occur. Lower Ea indicates a faster reaction. |

| Order of Reaction | Integer or fractional values | Indicates how the concentration of reactants affects the reaction rate. |

This table presents a hypothetical set of kinetic parameters that would be determined through experimental studies on a specific step in the synthesis of this compound.

Catalytic systems are widely employed to enhance the efficiency and selectivity of organic transformations. Copper catalysis, in particular, has a long history in cyanation reactions, known as the Rosenmund-von Braun reaction. google.com This method traditionally requires harsh conditions. However, modern advancements have led to the development of milder and more efficient copper-catalyzed cyanation protocols. google.com

The mechanism of copper-mediated cyanation of aryl halides is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination of the aryl nitrile. alberts.edu.in The use of ligands, such as 1,10-phenanthroline, can significantly accelerate the reaction rate by stabilizing the copper intermediates and increasing the electron density at the copper center. alberts.edu.in

In some cases, a domino halide exchange-cyanation can be achieved using catalytic amounts of potassium iodide to convert aryl bromides in situ to the more reactive aryl iodides, which then undergo copper-catalyzed cyanation. google.com This approach allows for the cyanation of less reactive aryl bromides under relatively mild conditions. google.com

Table 3: Comparison of Catalytic Systems for Cyanation

| Catalyst System | Ligand | Conditions | Advantages |

| CuCN | None | High temperature | Traditional method |

| CuI / Ligand | 1,10-phenanthroline | Milder temperature | Higher efficiency, broader substrate scope alberts.edu.in |

| CuI / KI | None | Moderate temperature | Allows for cyanation of aryl bromides google.com |

This table summarizes different copper-based catalytic systems that can be applied to the cyanation step in the synthesis of this compound and related compounds.

Reactivity, Functionalization, and Derivatization Strategies

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of derivatization reactions, enabling the synthesis of a wide range of compounds with potential applications in pharmaceuticals and materials science. vulcanchem.com These transformations include esterification, amidation, decarboxylation, and reduction.

The conversion of 2-Chloro-5-cyanobenzoic acid to its corresponding esters is a fundamental derivatization strategy. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acidic catalyst. This reaction, known as Fischer esterification, involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent elimination of a water molecule yields the ester.

For instance, the synthesis of methyl 2-amino-3-chloro-5-cyanobenzoate involves the esterification of the corresponding carboxylic acid with methanol, catalyzed by an acid. smolecule.com Similarly, ethyl 2-chloro-5-cyanobenzoate can be formed through the reaction of this compound with ethanol. amadischem.com The ester functionality can serve as a protecting group for the carboxylic acid, preventing its participation in undesired side reactions during subsequent synthetic steps.

Table 1: Example of Esterification Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Ethanol | H₂SO₄ (conc.) | Ethyl 2-chloro-5-cyanobenzoate |

The carboxylic acid moiety of this compound can be readily converted into amides through reaction with primary or secondary amines. This transformation is crucial for building more complex molecules, particularly in the synthesis of pharmacologically active compounds. The reaction typically requires activation of the carboxylic acid, which can be achieved by converting it into a more reactive derivative, such as an acid chloride or by using coupling agents.

Amide bond formation is a key step in the synthesis of various biologically active molecules, including N-substituted anthranilic acids. acs.orgacs.org For example, the coupling of benzoic acid derivatives with amines is a common strategy for producing benzamides, which have shown potential as antiparasitic agents. nih.gov Patent literature describes procedures for converting anthranilic esters to anthranilic amides by heating the ester with the appropriate amine. google.comgoogle.com

Table 2: General Amidation Reaction

| Reactant 1 | Reactant 2 | Condition/Reagent | Product Type |

| This compound | Primary/Secondary Amine (R-NH₂) | Coupling Agent (e.g., DCC, EDC) | N-substituted-2-chloro-5-cyanobenzamide |

| 2-Chloro-5-cyanobenzoyl chloride | Primary/Secondary Amine (R-NH₂) | Base | N-substituted-2-chloro-5-cyanobenzamide |

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), can be achieved under specific conditions. For aromatic carboxylic acids, this reaction is often challenging but can be facilitated by the presence of electron-withdrawing groups that stabilize the resulting carbanion intermediate. The process can be induced thermally or by using catalysts. libretexts.org

Patents describe processes for the decarboxylation of activated carboxylic acids, such as those containing multiple halogen substituents, by heating them with alkanolamine reagents. google.comgoogle.com For instance, pentafluorobenzoic acid can be decarboxylated by heating it with diethanolamine (B148213) at temperatures ranging from 135°C to 145°C. google.com Another method involves the Hunsdiecker reaction, where a silver salt of the carboxylic acid is treated with bromine to yield an aryl halide and CO₂. libretexts.org While not specifically detailed for this compound, these pathways for activated acids suggest potential routes for its decarboxylation. chemicalbook.in

Table 3: Potential Decarboxylation Pathway (Hunsdiecker Reaction Analogy)

| Starting Material | Reagents | Key Intermediate | Main Products |

| Silver 2-chloro-5-cyanobenzoate | Bromine (Br₂) | Acyl hypobromite | 1-Bromo-2-chloro-5-cyanobenzene + CO₂ |

The carboxylic acid group is in a high oxidation state and can be reduced to a primary alcohol. libretexts.org This transformation requires powerful reducing agents due to the low reactivity of the carboxyl carbon towards nucleophilic attack.

Commonly used reagents for this reduction include lithium aluminum hydride (LiAlH₄) and diborane (B8814927) (B₂H₆). libretexts.orgnih.gov The reaction with LiAlH₄ proceeds via the addition of a hydride ion to the carbonyl carbon, followed by hydrolysis of the resulting metal salt to yield the primary alcohol. libretexts.org Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally ineffective for reducing carboxylic acids on its own. libretexts.org

The selective reduction of carboxylic acids in the presence of other functional groups like nitriles is possible. For example, p-cyanobenzoic acid has been successfully reduced to p-cyanobenzyl alcohol using borane. researchgate.net However, some catalytic methods may be sensitive to the cyano group; manganese-catalyzed hydrosilylation, for instance, failed to reduce 4-cyanobenzoic acid. acs.org

Table 4: Reduction of Carboxylic Acid Group

| Reagent | Product | Notes |

| Lithium aluminum hydride (LiAlH₄) | (2-Chloro-5-cyanophenyl)methanol | Powerful, non-selective reducing agent. libretexts.orgnih.gov |

| Diborane (B₂H₆) | (2-Chloro-5-cyanophenyl)methanol | Reduces carboxylic acids similarly to LiAlH₄. libretexts.orgnih.gov |

| Sodium borohydride (NaBH₄) | No reaction | Does not typically reduce carboxylic acids. libretexts.org |

| Borane (BH₃) | (2-Chloro-5-cyanophenyl)methanol | Offers good selectivity for carboxylic acids in the presence of some other functional groups. researchgate.net |

Decarboxylation Pathways

Reactivity of the Cyano Group

The cyano (nitrile) group is a versatile functional group that can undergo several important transformations, most notably hydrolysis.

The cyano group of this compound can be hydrolyzed under acidic or basic conditions. The reaction proceeds in a stepwise manner, first yielding an amide intermediate (2-chloro-5-(aminocarbonyl)benzoic acid), which can then be further hydrolyzed to the corresponding dicarboxylic acid (2-chloro-isophthalic acid).

The hydrolysis of phthalonitrile (B49051) compounds, which contain two cyano groups, often requires strong acidic conditions due to the poor reactivity of the nitrile. googleapis.com The process involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water. A series of proton transfers leads to the formation of the amide. Further hydrolysis of the amide to the carboxylic acid can occur under the same conditions, often requiring heat. googleapis.com This stepwise hydrolysis provides a synthetic route to both the corresponding amide and dicarboxylic acid derivatives.

Table 5: Stepwise Hydrolysis of the Cyano Group

| Starting Material | Reagents/Conditions | Intermediate Product | Final Product |

| This compound | H₂O, H⁺ or OH⁻ (mild) | 2-Chloro-5-(aminocarbonyl)benzoic acid | N/A |

| This compound | H₂O, H⁺ or OH⁻ (harsh/heat) | 2-Chloro-5-(aminocarbonyl)benzoic acid | 2-Chloro-1,3-benzenedicarboxylic acid (2-Chloro-isophthalic acid) |

Reduction to Amines

The cyano group of this compound can be selectively reduced to a primary amine (aminomethyl group). This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds.

Commonly employed reducing agents for this conversion include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. vulcanchem.com The reduction with LiAlH₄ is a powerful method that effectively converts the nitrile to a primary amine. libretexts.orglibretexts.org The reaction proceeds via nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. libretexts.orglibretexts.org

Catalytic hydrogenation, using catalysts such as palladium, platinum, or nickel in the presence of hydrogen gas, also facilitates the reduction of the cyano group to an amine. vulcanchem.com However, care must be taken as the carboxylic acid group may also be susceptible to reduction under certain conditions, potentially requiring protective group strategies for selective nitrile reduction. vulcanchem.com

A related transformation involves the reduction of the nitro group in the precursor, 2-chloro-5-nitrobenzoic acid, to an amine, which can then be converted to the cyano group. For instance, 2-chloro-5-nitrobenzoic acid can be reduced to 5-amino-2-chlorobenzoic acid using zinc dust and acetic acid. prepchem.com Another method involves iron reduction in an acidic medium. google.com

Nucleophilic Additions to the Nitrile

The nitrile group in this compound possesses an electrophilic carbon atom, making it susceptible to nucleophilic attack. libretexts.orglibretexts.org This reactivity allows for the introduction of various functionalities.

While direct nucleophilic addition to the nitrile of this compound itself is less commonly documented in readily available literature, the general reactivity of nitriles suggests that it can react with strong nucleophiles like Grignard reagents or organolithium compounds. This would initially form an imine anion, which upon hydrolysis, could yield a ketone.

The hydrolysis of the nitrile group, either under acidic or basic conditions, is a fundamental reaction. libretexts.org This process first yields an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. libretexts.org

Conjugate Additions and Cycloadditions Involving the Cyano Group

The cyano group can participate in cycloaddition reactions, a powerful tool for the construction of heterocyclic rings. A notable example is the [3+2] cycloaddition reaction between nitriles and azides to form tetrazoles. This type of reaction has been explored with related cyanobenzoic acids. chemsrc.com

While specific examples involving this compound in conjugate additions are not extensively detailed in the provided results, the electron-withdrawing nature of the cyano group can activate adjacent positions for such reactions under specific conditions.

Reactivity of the Chlorine Substituent

The chlorine atom on the aromatic ring of this compound is a key site for functionalization, primarily through nucleophilic aromatic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atom in this compound is susceptible to replacement by various nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. vulcanchem.com The presence of the electron-withdrawing cyano group ortho and para to the chlorine atom stabilizes the intermediate Meisenheimer complex, facilitating the reaction. numberanalytics.commasterorganicchemistry.com

This reaction is a valuable method for introducing a wide range of functional groups. Nucleophiles such as amines, alkoxides, and thiols can displace the chloride under suitable, often basic, conditions. vulcanchem.comsmolecule.com The reaction can proceed through an addition-elimination mechanism or, under very strong basic conditions, via a benzyne (B1209423) intermediate. vulcanchem.compressbooks.pub The efficiency of SNAr reactions can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. d-nb.info

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The carbon-chlorine bond in this compound can participate in various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent, typically a boronic acid or ester, to form a biaryl compound. libretexts.orgmdpi.com While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized palladium catalysts and ligands can facilitate their coupling. nobelprize.org The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. mdpi.comdiva-portal.org This reaction is a powerful tool for the vinylation of aromatic rings. Similar to the Suzuki coupling, the reactivity of aryl chlorides in Heck reactions often requires more robust catalytic systems compared to their heavier halogen counterparts. diva-portal.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne. wikipedia.orgorganic-chemistry.org It typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.org While aryl iodides and bromides are more common substrates, Sonogashira couplings of aryl chlorides are also achievable under specific conditions. beilstein-journals.org

Table 1: Overview of Cross-Coupling Reactions

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| Suzuki-Miyaura | This compound | Organoboron Reagent | Palladium catalyst + Base | Biaryl derivative |

| Heck | This compound | Alkene | Palladium catalyst + Base | Substituted alkene |

| Sonogashira | This compound | Terminal Alkyne | Palladium catalyst + Copper(I) co-catalyst + Base | Arylalkyne |

Reductive Dehalogenation

Reductive dehalogenation is the process of removing the chlorine atom and replacing it with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents. While specific conditions for the reductive dehalogenation of this compound are not explicitly detailed in the search results, the general principle involves the cleavage of the carbon-chlorine bond. researchgate.net In some cases, dehalogenation can be an undesired side reaction during other transformations, such as reductions of other functional groups. d-nb.info Microbial degradation can also lead to reductive dehalogenation under certain aerobic conditions. nih.gov

Derivatization and Functionalization Strategies

The unique arrangement of a carboxylic acid, a chloro substituent, and a cyano group on the benzene (B151609) ring of this compound provides a versatile platform for a wide range of chemical transformations. The distinct reactivity of each functional group allows for selective modifications, enabling the synthesis of a diverse array of derivatives. These derivatization strategies are pivotal in tailoring the molecule for specific applications, particularly in the development of complex structures for pharmaceutical and materials science research. The electron-withdrawing nature of all three substituents influences the reactivity of the aromatic ring and the functional groups themselves, dictating the conditions required for various transformations.

The functional groups of this compound serve as handles for introducing new chemical moieties through several reaction types.

The carboxylic acid group is readily converted into other functionalities such as esters, amides, and acid chlorides. vulcanchem.com For instance, reaction with thionyl chloride can convert the carboxylic acid into the more reactive acyl chloride, which can then be reacted with various nucleophiles.

The cyano group is also a versatile functional group that can undergo transformations. It can be selectively reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or to an aldehyde under controlled conditions with reagents such as diisobutylaluminum hydride (DIBAL-H). vulcanchem.com Furthermore, the cyano group can be hydrolyzed under acidic or basic conditions to form a carboxamide or a second carboxylic acid group, respectively.

The chloro substituent on the aromatic ring is an excellent leaving group, making the compound amenable to nucleophilic aromatic substitution (SNAr) reactions. vulcanchem.com This allows for the introduction of a variety of nitrogen, oxygen, or sulfur-based nucleophiles. The electron-withdrawing cyano group in the para position relative to the chlorine atom facilitates this reaction by stabilizing the intermediate Meisenheimer complex. vulcanchem.com A notable example is the amination of the closely related 2-chloro-5-nitrobenzoic acid, which undergoes regioselective substitution with various amines under microwave irradiation without the need for a catalyst. acs.org This suggests a similar reactivity profile for this compound.

Below is a table summarizing key derivatization reactions for introducing additional functional groups.

| Starting Material | Reagent(s) | Functional Group Targeted | Product Functional Group | Ref. |

| This compound | Thionyl chloride (SOCl₂) | Carboxylic acid | Acid chloride | googleapis.com |

| This compound | Alcohol (R-OH), Acid catalyst | Carboxylic acid | Ester | vulcanchem.com |

| This compound | Amine (R-NH₂) | Carboxylic acid | Amide | vulcanchem.com |

| This compound | Lithium aluminum hydride (LiAlH₄) | Cyano | Primary amine (-CH₂NH₂) | vulcanchem.com |

| This compound | Diisobutylaluminum hydride (DIBAL-H) | Cyano | Aldehyde (-CHO) | vulcanchem.com |

| This compound | Amines, Thiols, or Alkoxides | Chloro | Amino, Thioether, or Ether | vulcanchem.com |

The strategic positioning of reactive functional groups in this compound and its immediate derivatives makes it a valuable precursor for the synthesis of various heterocyclic compounds. These reactions often involve intramolecular or intermolecular cyclizations where the functional groups of the benzoic acid scaffold participate in ring formation.

One significant pathway involves the initial conversion of the chloro group to an amino group, yielding 2-amino-5-cyanobenzoic acid. This anthranilic acid derivative is a key intermediate for building fused heterocyclic systems. For example, it can be coupled with other heterocyclic carboxylic acids to form complex structures. A documented synthesis involves the reaction of a 2-amino-5-cyanobenzamide (B1521277) derivative with 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid to construct insecticidal cyanoanthranilic diamides. google.com Another possibility is the cyclization of 2-amino-5-cyanobenzoic acid derivatives to form benzoxazinones, a class of heterocyclic compounds. This can be achieved by treating the anthranilic acid with phosgene (B1210022) or a phosgene equivalent. researchgate.net

The cyano group itself can be a key participant in heterocycle formation. For example, the reactivity of a cyanomethylene group has been exploited to construct new heterocycles hybridized with a 1,3,4-thiadiazole (B1197879) moiety, demonstrating the utility of the cyano functionality in building ring systems. durgapurgovtcollege.ac.in

The table below outlines examples of heterocyclic syntheses starting from derivatives of this compound.

| Precursor | Reactant(s) | Resulting Heterocycle | Ref. |

| 2-Amino-5-cyanobenzamide (derived from this compound) | 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | Pyrazolyl-substituted anthranilic diamide | google.com |

| 2-Amino-5-cyanobenzoic acid derivative (derived from this compound) | Phosgene or triphosgene | Cyanobenzoxazinone | researchgate.net |

| N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide (demonstrates cyano group reactivity) | Various reagents for cyclization | Fused and substituted thiadiazoles | durgapurgovtcollege.ac.in |

Regioselectivity refers to the preference of a chemical reaction to occur at one position over other possible positions. In the context of this compound, the three distinct functional groups—carboxylic acid, chloro, and cyano—are located at specific positions (C1, C2, and C5, respectively), which allows for inherently regioselective transformations. The choice of reagents and reaction conditions can precisely target one of these groups, leading to the selective formation of a single regioisomeric product.

Reactions at the Carboxyl Group: Standard reactions for carboxylic acids, such as esterification with an alcohol in the presence of an acid catalyst or conversion to an acyl chloride with thionyl chloride, occur exclusively at the C1 position without affecting the chloro or cyano groups. vulcanchem.comgoogleapis.com

Reactions at the Chloro Group: The C2 position, bearing the chlorine atom, is the specific site for nucleophilic aromatic substitution. The electron-withdrawing effects of the adjacent carboxylic acid and the para-cyano group activate this position for attack by nucleophiles. For instance, the microwave-assisted amination of the analogous 2-chloro-5-nitrobenzoic acid with various amines demonstrates high regioselectivity, with the amine exclusively displacing the chlorine atom to yield N-substituted anthranilic acid derivatives. acs.org This high degree of regiocontrol is a key feature of the functionalization strategy for this class of compounds.

Reactions at the Cyano Group: The C5 cyano group can be selectively targeted by specific reducing agents. For example, DIBAL-H can reduce the nitrile to an aldehyde, while LiAlH₄ will reduce it to a primary amine, both without affecting the other functional groups under appropriate conditions. vulcanchem.com

Therefore, the functionalization of this compound is governed by the distinct reactivity of its inherent functional groups, allowing for a high degree of regioselectivity. The synthetic strategy relies on choosing a reagent that is specific for the desired transformation at one of the three reactive sites on the molecule.

Advanced Spectroscopic and Computational Characterization

Spectroscopic Methodologies for Structural Elucidation of 2-Chloro-5-cyanobenzoic Acid and its Derivatives

Spectroscopic techniques are indispensable for the detailed characterization of molecular structures. Each method offers unique insights into the arrangement and behavior of atoms and functional groups within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In ¹H NMR and ¹³C NMR, the chemical shifts (δ) are indicative of the electronic environment of the protons and carbon atoms, respectively. For substituted benzoic acids, the positions of the substituents significantly influence these shifts.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Substituted Benzoic Acids

| Compound | C1 (COOH) | C2 | C3 | C4 | C5 | C6 | Solvent | Reference |

| 4-Methylbenzoic Acid | 167.9 | 130.2 | 128.9 | 138.4 | 128.9 | 130.2 | DMSO | rsc.org |

| 3-Methoxybenzoic Acid | 167.9 | 133.9 | 131.2 | 130.2 | 128.9 | 126.9 | DMSO | rsc.org |

| 4-Chlorobenzoic Acid | 166.5 | 131.1 | 129.3 | 133.8 | 129.3 | 131.1 | DMSO | rsc.org |

Note: This table provides representative data for illustrative purposes. Specific data for this compound would require experimental determination.

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The frequencies of absorption in these spectra correspond to the stretching and bending of specific bonds and functional groups.

For benzoic acid and its derivatives, characteristic vibrational bands are observed. ijtsrd.com The O-H stretching vibration of the carboxylic acid group typically appears as a broad band in the IR spectrum, often in the range of 2200-3500 cm⁻¹, due to hydrogen bonding in the solid state. scirp.org The C=O stretching vibration of the carbonyl group is a very strong band in the IR spectrum, usually found between 1690 and 1800 cm⁻¹. scirp.org The cyano group (C≡N) stretching vibration is expected in the region of 2240-2260 cm⁻¹. ijtsrd.com

The positions of these bands are influenced by the substituents on the aromatic ring. For example, in 2-chloro-5-nitrobenzoic acid, the IR spectra have been used for its characterization. nist.gov Differences in the IR and Raman spectra can also be used to distinguish between different polymorphic forms of a compound. americanpharmaceuticalreview.com

Interactive Data Table: Key Vibrational Frequencies for Substituted Benzoic Acids

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |

| Carboxylic Acid | O-H Stretch (H-bonded) | 2200 - 3500 | scirp.org |

| Carbonyl | C=O Stretch | 1690 - 1800 | scirp.org |

| Cyano | C≡N Stretch | 2240 - 2260 | ijtsrd.com |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | scirp.org |

| Aromatic Ring | C-C Stretch | ~1400 - 1600 | ijtsrd.com |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the presence of chromophores and auxochromes.

For substituted benzoic acids, two main absorption bands are typically observed, corresponding to the primary and secondary electronic transitions of the benzene (B151609) ring. up.ac.za The positions and intensities of these bands are sensitive to the nature and position of the substituents. Complexation of benzoic acids can lead to a bathochromic (red) shift of these absorption bands. up.ac.za While specific UV-Vis data for this compound is not detailed in the provided results, the general principles of how substituents affect the spectra of benzoic acids are well-established. up.ac.za

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation pattern. Upon ionization, the molecule breaks into characteristic fragment ions.

For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would likely involve the loss of the carboxylic acid group, the chlorine atom, and the cyano group, leading to a series of fragment ions that can be used to piece together the original structure. While specific mass spectral data for this compound is not available, data for related compounds like 2-chloro-5-nitrobenzoic acid and 4-cyanobenzoic acid can provide insights into expected fragmentation pathways. nih.govnist.gov

Studies on related compounds, such as 2-chloro-5-nitrobenzoates and 3,5-dichloro-4-cyanobenzoic acid, have utilized XRD to determine their crystal structures. researchgate.net These studies reveal how intermolecular interactions, such as hydrogen bonding and halogen bonding, dictate the crystal packing. researchgate.net For this compound, an XRD analysis would provide invaluable information about its solid-state conformation and intermolecular interactions, including the potential for hydrogen bonding between the carboxylic acid groups to form dimers.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Computational Chemistry and Theoretical Studies

Computational chemistry provides a theoretical framework to complement experimental findings. Methods like Density Functional Theory (DFT) are used to calculate molecular geometries, vibrational frequencies, and electronic properties.

Theoretical studies on substituted benzoic acids have explored the effects of substituents on their acidity and hydrogen bonding. mdpi.comscispace.comnih.govrsc.org DFT calculations can predict the vibrational spectra (IR and Raman), which can then be compared with experimental data to aid in the assignment of vibrational modes. ijtsrd.com These computational approaches are also used to investigate the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity. researchgate.net For ortho-substituted benzoic acids, theoretical studies have been crucial in understanding the role of intramolecular hydrogen bonds in influencing their properties. rsc.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic properties of molecules like this compound. These calculations provide a theoretical framework to understand its structure, reactivity, and spectroscopic behavior. By solving the Schrödinger equation within the DFT approximation, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), various electronic and structural parameters can be determined with high accuracy. physchemres.orgrsc.org

Electrostatic Potential (ESP) Mapping: The molecular electrostatic potential (ESP) map is another valuable output from DFT calculations. It illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). diva-portal.orgresearchgate.net For this compound, the ESP map would be expected to show a high negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group, making them likely sites for hydrogen bonding and other electrophilic interactions. diva-portal.org Conversely, the hydrogen atom of the carboxylic acid would exhibit a positive potential, indicating its acidic nature. diva-portal.org These maps are instrumental in predicting intermolecular interactions and the molecule's behavior in different chemical environments. ucl.ac.uk

Table 1: Representative DFT-Calculated Electronic Properties

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -7.0 to -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -2.5 to -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.0 | Indicates chemical reactivity and kinetic stability. semanticscholar.org |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its conformational landscape and interactions over time. dntb.gov.uagalaxyproject.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into how this compound behaves in different environments, such as in solution. ucl.ac.ukunram.ac.id

Conformational Analysis: For a molecule like this compound, a key conformational aspect is the orientation of the carboxylic acid group relative to the benzene ring. MD simulations can explore the rotational energy barrier around the C-C bond connecting the carboxyl group to the ring, revealing the most stable conformers and the dynamics of their interconversion. nih.gov This is particularly important for understanding how the molecule might bind to a receptor or self-assemble. nih.govnih.gov

Intermolecular Interactions: MD simulations are exceptionally useful for studying non-covalent interactions, such as hydrogen bonding and π-π stacking, which govern the behavior of molecules in the condensed phase. mdpi.comnih.govacs.org In the case of this compound, simulations can predict the formation of dimers through hydrogen bonding between the carboxylic acid groups, a common feature for benzoic acids in non-polar solvents. ucl.ac.ukacs.orgrsc.org The simulations can also elucidate how solvent molecules interact with the solute, influencing its solubility and aggregation behavior. ucl.ac.uk By analyzing the trajectories from MD simulations, one can calculate properties like the radial distribution function to quantify the structure of the solvent around the molecule and the potential of mean force to understand the thermodynamics of association. ucl.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. semanticscholar.orgorientjchem.org For derivatives of this compound, QSAR can be a powerful tool to predict their activity without the need for synthesis and testing of every compound, thus guiding the design of new molecules with desired properties. nih.govchitkara.edu.in

A QSAR model is typically represented by an equation that links a particular activity (e.g., antibacterial, antifungal, or toxicological) to a set of molecular descriptors. semanticscholar.orgnih.govresearchgate.net These descriptors are numerical values that encode different aspects of the molecule's structure, such as its electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). semanticscholar.orgnih.gov

For a hypothetical series of this compound derivatives with antibacterial activity, a QSAR model might look like the one presented in Table 2. This model could indicate, for instance, that increasing hydrophobicity and the presence of electron-donating groups at specific positions enhance the antibacterial activity. nih.govchitkara.edu.in The statistical quality of the QSAR model, assessed by parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²), is crucial for its predictive power. who.intacs.org

Table 2: Example of a Hypothetical QSAR Model for Antibacterial Activity of this compound Derivatives

| Descriptor | Coefficient | Interpretation |

|---|---|---|

| logP (Hydrophobicity) | +0.45 | Positive correlation; increased hydrophobicity may enhance cell membrane penetration. nih.gov |

| LUMO Energy (eV) | -0.20 | Negative correlation; a lower LUMO energy might be favorable for interactions with biological targets. semanticscholar.org |

| Dipole Moment (Debye) | +0.15 | Positive correlation; higher polarity could facilitate specific interactions. |

| Molecular Weight | -0.05 | Slight negative correlation; very large molecules may have reduced activity. |

Applications in Advanced Organic Synthesis and Material Science

Role as a Precursor in Complex Molecule Synthesis

2-Chloro-5-cyanobenzoic acid is a versatile chemical building block utilized in the synthesis of complex organic molecules. vulcanchem.com Its value stems from the presence of three distinct functional groups—a carboxylic acid, a chloro group, and a cyano group—which offer multiple reactive sites for chemical modification. vulcanchem.com The chlorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, while the cyano and carboxylic acid groups can undergo a variety of transformations, making the compound a key intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. vulcanchem.comleapchem.comchemimpex.com

The trifunctional nature of this compound makes it a valuable starting material in medicinal chemistry for the synthesis of a diverse range of bioactive compounds, including enzyme inhibitors and receptor modulators. vulcanchem.com

Quinolone and its derivatives are recognized for a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. researchgate.netpreprints.org A significant application within this class is the development of inhibitors for protein tyrosine phosphatases (PTPs). nih.gov PTPs like PTP1B are considered important therapeutic targets for diseases such as diabetes and obesity. nih.govresearchgate.net

While direct synthesis from this compound is one of many routes, the core structure is instrumental in forming potent inhibitors. For instance, quinolone carboxylic acids have been identified as a novel class of monoketo acid inhibitors of HIV-1 integrase. nih.gov A key example is the compound 6-(3-chloro-2-fluorobenzyl)-1-((2S)-1-hydroxy-3-methylbutan-2-yl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which has demonstrated high potency. nih.gov The synthesis of such molecules highlights the importance of the substituted benzyl (B1604629) moiety, which can be derived from precursors like this compound, in achieving significant biological activity. nih.gov

| Molecule Class | Therapeutic Target | Significance |

|---|---|---|

| Quinolone Carboxylic Acids | Protein Tyrosine Phosphatases (PTPs), HIV-1 Integrase | Demonstrate a wide range of biological activities, including potential treatments for diabetes, obesity, and viral infections. nih.govnih.gov |

Metabotropic glutamate (B1630785) receptor 2 (mGluR2) is a G-protein coupled receptor that has been identified as a target for treating central nervous system (CNS) disorders. biorxiv.org Positive allosteric modulators (PAMs) of mGluR2 are of particular interest as they can enhance the receptor's response to the endogenous ligand glutamate. nih.govebi.ac.uk

Research into novel mGluR2 PAMs has led to the synthesis of highly potent and selective analogues with improved pharmacokinetic properties. nih.gov The chemical synthesis of these modulators has utilized chlorobenzoate derivatives as key intermediates. nih.gov For example, modifications of existing structures led to the development of a benzisothiazol-3-one derivative that demonstrated efficacy in preclinical models, providing a proof-of-concept for the use of mGluR2 PAMs in treating substance dependence. nih.gov

| Molecule Class | Therapeutic Target | Role of Precursor |

|---|---|---|

| mGluR2 PAMs | Metabotropic Glutamate Receptor 2 | Chlorobenzoate structures are used to synthesize potent and selective modulators with optimized drug-like properties. nih.gov |

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of oral antihyperglycemic agents used to manage type 2 diabetes. auctoresonline.orgnih.gov These drugs, including Dapagliflozin and Empagliflozin, work by inhibiting glucose reabsorption in the kidneys. nih.gov

The synthesis of these complex C-aryl glucoside molecules relies on key intermediates derived from substituted benzoic acids. Specifically, analogs of this compound, such as 2-chloro-5-iodobenzoic acid and 5-bromo-2-chlorobenzoic acid, are documented starting materials for Empagliflozin and Dapagliflozin, respectively. auctoresonline.orgsci-hub.se These intermediates are used in crucial synthetic steps, such as Friedel-Crafts reactions, to construct the diarylmethane backbone of the final drug product. sci-hub.se An efficient synthesis for Empagliflozin has been described starting from 2-chloro-5-iodobenzoic acid, which was implemented for production on a metric ton scale. auctoresonline.org

| SGLT2 Inhibitor | Key Intermediate | Synthetic Utility |

|---|---|---|

| Empagliflozin | 2-Chloro-5-iodobenzoic acid | Used as a starting material in a multi-step synthesis to produce the final active pharmaceutical ingredient. auctoresonline.orggoogle.com |

| Dapagliflozin | 5-Bromo-2-chlorobenzoic acid | Serves as a precursor for creating the core aryl structure of the drug. sci-hub.se |

This compound and its close chemical relatives are valuable intermediates in the agrochemical industry. vulcanchem.com These compounds are used in the formulation of crop protection agents such as pesticides and herbicides. vulcanchem.comchemimpex.com The presence and position of the cyano and chloro groups on the benzene (B151609) ring are often crucial for the biological activity of the resulting agrochemical, contributing to its efficacy in pest and weed management. leapchem.comchemimpex.com Derivatives of cyanobenzoic acid have been specifically investigated for their herbicidal and insecticidal properties. leapchem.com

In the field of material science, this compound serves as a monomer or building block for the synthesis of specialty polymers and resins. vulcanchem.comleapchem.com The reactive cyano and carboxylic acid groups provide sites for polymerization and cross-linking reactions. leapchem.com The incorporation of this aromatic compound into a polymer backbone can impart desirable properties to the final material, such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. vulcanchem.comleapchem.comchemimpex.com

Building Block for Polymeric Materials

Application in Poly(phenylene ether)-based electrolyte membranes

Research into high-performance membranes for applications such as fuel cells often involves the use of robust polymer backbones modified with functional groups to enhance properties like proton conductivity. High-temperature polymer electrolyte membrane (HT-PEM) fuel cells, for instance, utilize polymers like polybenzimidazole (PBI) doped with phosphoric acid, which allows them to operate at elevated temperatures without the need for hydration. researchgate.net While various polymers are investigated for these technologies, specific research findings directly detailing the application of this compound in the synthesis or modification of poly(phenylene ether)-based electrolyte membranes are not prominently available in the public research domain. The potential for its use would theoretically lie in its ability to be grafted onto a polymer backbone to introduce polar cyano groups, potentially influencing membrane morphology and properties, though this remains a hypothetical application without direct research evidence.

Utilized in the Development of Advanced Materials

The distinct functional groups of this compound make it a valuable precursor and intermediate in the creation of sophisticated materials. The reactivity of the carboxylic acid, combined with the electronic and structural contributions of the chloro and cyano groups, allows for its integration into a variety of material synthesis pathways.

Dyes and Pigments Production

Substituted benzoic acids are foundational intermediates in the synthesis of colorants. The production of 2-chloro-5-aminobenzoic acid, a derivative of the nitrated precursor to this compound, is noted for its utility as an intermediate in the preparation of dyes. google.com The general class of cyanobenzoic acids serves as precursors in the synthesis of dyes and pigments, where the cyano group can enhance the color stability and solubility of the final products. leapchem.com This group can be chemically modified to produce a range of colored derivatives suitable for manufacturing textile dyes, inks, and paints. leapchem.com While direct examples of this compound itself are not detailed, its structural similarity to these known precursors suggests its potential as a valuable intermediate in the production of specialized dyes and pigments.

Functional Polymers and Copolymers

In the field of polymer science, functional monomers are crucial for designing materials with specific, tailored properties. The structure of this compound, with its polymerizable carboxylic acid function and additional reactive sites, makes it a candidate for creating functional polymers. For instance, other halogenated benzoic acids, such as 3-chloro-4-hydroxy benzoic acid, have been successfully used to prepare semiflexible random thermotropic copolymers through melt polycondensation. researchgate.net The incorporation of such substituted monomers has a significant effect on the liquid-crystalline behavior and thermal stability of the resulting polymers. researchgate.net

The cyano group in this compound offers a reactive site for polymerization and further modification, contributing to the development of materials with specific optical or thermal properties. leapchem.com The presence of the chlorine atom can also influence polymer characteristics, including flame retardancy and solubility. While specific polymers derived directly from this compound are not extensively documented, its potential as a monomer or modifying agent is clear from the established use of structurally similar compounds in producing advanced functional polymers and copolymers. researchgate.netchemimpex.com

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 89891-83-8 |

| Molecular Formula | C₈H₄ClNO₂ |

| Molecular Weight | 181.58 g/mol |

| Appearance | White to Yellow Solid |

| Melting Point | 178°C |

| Boiling Point | 334.7°C at 760 mmHg |

| Purity | ≥95% |

Note: Data sourced from multiple chemical suppliers and databases.

Compound Identifiers

| Identifier Type | Identifier |

|---|---|

| IUPAC Name | This compound |

| SMILES | OC(=O)C1=C(Cl)C=CC(=C1)C#N |

| InChI Key | OZNRJPYVSBAJLX-UHFFFAOYSA-N |

Biochemical and Medicinal Chemistry Relevance of 2 Chloro 5 Cyanobenzoic Acid Scaffolds

Scaffold-Based Drug Discovery

In modern drug discovery, a "scaffold" refers to the core structure of a molecule that is common among a series of compounds. The 2-chloro-5-cyanobenzoic acid framework is a valuable scaffold due to its inherent chemical features that allow for systematic exploration of chemical space to identify and optimize drug candidates. vulcanchem.com The presence of three distinct functional groups—carboxylic acid, chloro, and cyano—at specific positions on the benzene (B151609) ring allows for multiple, independent chemical modifications. vulcanchem.com This facilitates the generation of diverse chemical libraries, a cornerstone of scaffold-based drug discovery. vulcanchem.com

Identification and Optimization of Novel Chemical Entities (NCEs)

The process of discovering a new drug often begins with the identification of a "hit" compound that shows desired biological activity, which is then optimized into a lead compound and eventually a Novel Chemical Entity (NCE). The this compound scaffold is instrumental in this process. It serves as a valuable building block in organic synthesis for creating complex molecules for pharmaceutical research. vulcanchem.com

Researchers utilize this scaffold to generate libraries of derivatives by modifying its functional groups. For instance:

The carboxylic acid group can be converted into esters, amides, or other bioisosteres to modulate solubility, cell permeability, and target engagement.

The chloro group is an excellent leaving group for nucleophilic aromatic substitution reactions, allowing the introduction of a wide array of substituents to probe the target's binding pocket. vulcanchem.com It can also enhance binding affinity through hydrophobic or halogen bonding interactions. vulcanchem.com

The cyano group can be reduced to a primary amine or an aldehyde, or it can participate in hydrogen bonding with biological targets. vulcanchem.com

An example of its application is in the development of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) modulators. In one study, this compound was reacted with 2-bromopyridin-4-amine to create a novel benzamide (B126) derivative, demonstrating its utility as a starting point for NCEs targeting metabolic diseases and cancer. google.com Similarly, this scaffold has been used to synthesize inhibitors of the HIV gp41 protein, which is crucial for viral fusion and entry into host cells. nih.gov By systematically modifying the scaffold, researchers can optimize the potency, selectivity, and pharmacokinetic properties of the initial hit compounds.

Table 1: Research Applications of this compound in NCE Development

| Target/Application Area | Role of Scaffold | Example of Derivative/Study | Reference |

|---|---|---|---|

| PPARγ Modulation | Core structure for synthesizing benzamide derivatives. | Reaction with 2-bromopyridin-4-amine to form a novel PPARγ modulator. | google.com |

| Anti-HIV Agents | Foundation for N-phenylpyrrole derivatives targeting gp41. | Used to synthesize N-(3-carboxy-4-chloro)phenylpyrrole (NB-64), a known HIV-1 fusion inhibitor. | nih.gov |

| Anti-SARS-CoV-2 Agents | Benzoic acid moiety in niclosamide (B1684120) analogs. | A derivative, 5-Chloro-N-(4-(trifluoromethyl)phenyl)-2-cyanobenzamide, was synthesized from this compound to test for antiviral activity. | nih.gov |

| PDE5 Inhibition | Core structure for synthesizing tricyclic analogues for Alzheimer's treatment. | Used in the synthesis of 1,2,3,4-tetrahydrobenzo[b] nih.govCurrent time information in Waterloo Regional Municipality, CA.naphthyridine analogues. | nih.gov |

Design of Multi-Target Therapeutics

The development of drugs that can modulate multiple biological targets simultaneously is a growing area of interest for treating complex diseases like cancer and neurodegenerative disorders. The structural versatility of the this compound scaffold makes it a suitable candidate for the design of such multi-target therapeutics. While direct examples of a single derivative being intentionally designed to hit multiple distinct targets are still emerging, the scaffold's proven utility against a diverse range of targets—including enzymes like kinases and proteases, and receptors like PPARγ—highlights its potential. google.comnih.gov

The ability to independently modify the three functional groups allows for the incorporation of different pharmacophoric elements required for interacting with separate targets. This modularity is a key principle in the rational design of multi-target agents.

Derivatives in Drug Development

Beyond its role as a scaffold for new discovery, derivatives of this compound are crucial intermediates and tools throughout the drug development pipeline.

Applications as Drug Intermediates (e.g., in antibiotics and antivirals)

A drug intermediate is a chemical compound that is a precursor in the synthesis of an active pharmaceutical ingredient (API). This compound and its close analogs are important intermediates in the pharmaceutical industry. For example, chloro and nitro analogs of cyanobenzoic acid are reported to be used in the synthesis of antibiotics and antivirals.

In a specific example related to antiviral research, this compound was used as a starting material to synthesize an analog of niclosamide, which was evaluated for activity against SARS-CoV-2. nih.gov The synthesis involved creating an amide linkage between the carboxylic acid of the scaffold and an aniline (B41778) derivative. nih.gov This demonstrates its practical application in rapidly generating new molecules for screening against emerging infectious diseases. Furthermore, related structures like 2-chloro-5-nitrobenzoic acid are known intermediates for various pharmaceuticals, including anti-diarrheal agents. arveelabs.com

Role in Protein Modification and Enzyme Inhibition Studies

Derivatives of this compound are valuable tools for studying proteins and enzymes. vulcanchem.com The cyano group, in particular, has potential for use in protein modification. For instance, cyano groups can sometimes be chemically converted to a thiocyanate, which can enable site-specific cleavage or labeling of proteins at cysteine residues, a technique used to probe protein structure and function.

The scaffold is frequently incorporated into molecules designed as enzyme inhibitors. Its derivatives have been investigated as potential inhibitors of enzymes and receptor modulators. vulcanchem.com The various functional groups contribute to binding affinity; the cyano group can form hydrogen bonds, while the chlorine atom can participate in halogen bonding or hydrophobic interactions. vulcanchem.com Research has shown its utility in developing inhibitors for several enzyme classes:

Hexokinases: Benzamidobenzoic acid derivatives have been optimized as inhibitors of hexokinase 1 in parasitic protozoa like Trypanosoma brucei, the causative agent of sleeping sickness. nih.gov

Proteases: Acyloxymethylketone derivatives incorporating a cyanobenzoate moiety have been explored as covalent inhibitors of the 3CL protease of coronaviruses. acs.org

PPARγ: As mentioned, it is a key component in the synthesis of PPARγ inverse agonists, which have potential applications in cancer therapy. google.comacs.org

Table 2: Examples of Enzyme Inhibition by Derivatives

| Enzyme/Protein Target | Type of Inhibition/Role | Derivative Class | Reference |

|---|---|---|---|

| Kinetoplastid Hexokinase 1 | Allosteric modulation/inhibition | Benzamidobenzoic acids | nih.gov |

| PPARγ | Inverse agonism | Benzamide derivatives | google.comacs.org |

| HIV-1 gp41 | Fusion inhibition | N-phenylpyrrole derivatives | nih.gov |

| Coronavirus 3CL Protease | Covalent inhibition | Acyloxymethylketones with cyanobenzoate | acs.org |

| eIF4E | Inhibition of protein-protein interaction | Benzoic acid derivatives | google.com |

Development of Biochemical Assays

Biochemical assays are essential for drug discovery, used for high-throughput screening (HTS) to identify hits and for characterizing the mechanism of action of lead compounds. eddc.sg The development of robust and reliable assays often requires specific chemical tools, such as well-characterized inhibitors or probes.

Derivatives of this compound, given their demonstrated role as potent and sometimes selective enzyme inhibitors, are ideal candidates for use in assay development. vulcanchem.comnih.gov For example, a potent and selective inhibitor synthesized from this scaffold can be used as a positive control in a screening assay to ensure the assay is performing correctly. Furthermore, these derivatives can be labeled (e.g., with fluorescent tags or biotin) to create probes for use in biophysical assays like Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR) to study drug-target binding kinetics. eddc.sg A related compound, 2-cyano-5-nitrobenzoic acid, is noted as a precursor for active compounds used in biochemical assays to study enzyme interactions. This underscores the utility of the broader cyanobenzoic acid class in creating essential tools for biochemical research and drug discovery. eddc.sg

Influence of Halogen and Cyano Substituents on Biological Activity

The chlorine atom, a halogen, and the cyano group, a nitrile, are both electron-withdrawing groups. Their presence on the phenyl ring significantly impacts the electronic environment of the scaffold. In this compound, the chlorine atom serves as an excellent leaving group, making the compound amenable to nucleophilic aromatic substitution reactions. vulcanchem.com This reactivity is further enhanced by the electron-withdrawing nature of the cyano group, which helps to stabilize reaction intermediates. vulcanchem.com This chemical tractability makes the scaffold a valuable building block for synthesizing a diverse library of molecules for pharmaceutical research. vulcanchem.com

The Role of the Halogen (Chlorine) Substituent

The chlorine atom contributes to the biological activity of the scaffold in several key ways. Its primary influences include modulating electronic properties, participating in specific intermolecular interactions, and altering the metabolic profile of the parent molecule.

Hydrophobic and Halogen Bonding: The chlorine atom can enhance the binding affinity of a molecule to its biological target, such as an enzyme or receptor, through favorable interactions. vulcanchem.com These can include hydrophobic interactions and, more specifically, halogen bonding. Halogen bonding is a non-covalent interaction where the electropositive region on the outer side of the halogen atom (the σ-hole) interacts with a nucleophilic or electron-rich site on the biological target. nih.gov

Metabolic Stability: Introducing a chlorine atom at a metabolically susceptible position on a drug molecule can block enzymatic degradation, thereby increasing the molecule's metabolic stability and prolonging its duration of action.

Reactivity and Synthetic Utility: As a substituent, chlorine enhances the reactivity of the aromatic ring, making it a crucial component in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. chemimpex.com Research has shown that N-(2-cyanophenyl)-indoles with electron-withdrawing groups like chlorine exhibit higher reactivity in the synthesis of complex heterocyclic scaffolds. acs.org

The Role of the Cyano Substituent

The cyano (–C≡N) group is a versatile functional group in drug design, valued for its unique electronic and steric properties. It is a strong electron-withdrawing group and can act as a bioisosteric replacement for other functionalities. researchgate.net